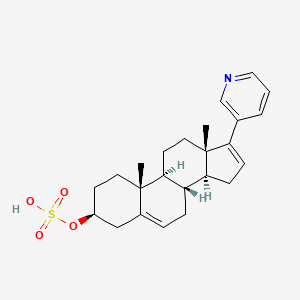

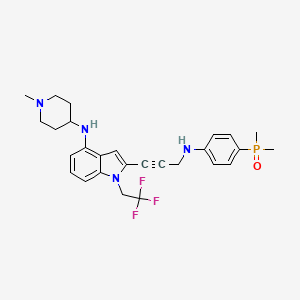

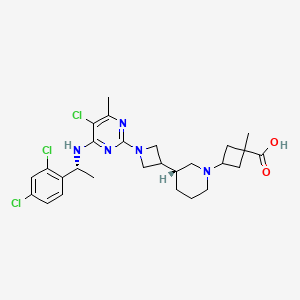

![molecular formula C25H21FN4O3 B10855475 6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B10855475.png)

6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DB008 is a selective, covalent inhibitor of the enzyme poly (ADP-ribose) polymerase 16 (PARP16). This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment. DB008 is designed to covalently react with a non-conserved cysteine residue (Cys169) in the nicotinamide adenine dinucleotide (NAD+) binding pocket of PARP16, exhibiting good selectivity for PARP16 over other members of the PARP family .

准备方法

Synthetic Routes and Reaction Conditions: DB008 is synthesized through a structure-guided strategy that incorporates two selectivity determinants into a phthalazinone pan-PARP inhibitor scaffold. The synthesis involves the following steps:

Acrylamide-based Inhibitor Design: The acrylamide electrophile is designed to covalently react with Cys169 in the NAD+ binding pocket of PARP16.

Dual-purpose Ethynyl Group: This group is designed to bind in a unique hydrophobic cavity adjacent to the NAD+ binding pocket and serve as a click handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Industrial Production Methods: The industrial production of DB008 involves the large-scale synthesis of the acrylamide-based inhibitor and the incorporation of the ethynyl group. The process includes purification steps to ensure high purity and membrane permeability of the final product .

化学反应分析

Types of Reactions: DB008 undergoes several types of chemical reactions, including:

Covalent Modification: DB008 covalently modifies the cysteine residue (Cys169) of PARP16.

Click Chemistry: DB008 contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups.

Common Reagents and Conditions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires copper catalysts and azide-containing molecules.

Covalent Modification: This reaction occurs under physiological conditions in cells, targeting the cysteine residue of PARP16.

Major Products:

科学研究应用

DB008 has several scientific research applications, including:

Cancer Research: DB008 is used to study the role of PARP16 in cancer cells and its potential as a therapeutic target for cancer treatment.

Protein Labeling: DB008’s click chemistry properties make it useful for labeling proteins in cells, allowing researchers to study protein interactions and functions.

Nutrient Stress Response: DB008 has been used to investigate the role of PARP16 in regulating protein solubility in response to nutrient stress.

作用机制

DB008 exerts its effects by covalently modifying the cysteine residue (Cys169) in the NAD+ binding pocket of PARP16. This modification inhibits the catalytic activity of PARP16, preventing it from transferring ADP-ribose to target proteins. The inhibition of PARP16 affects various cellular processes, including DNA repair, protein solubility, and response to nutrient stress .

Similar Compounds:

Olaparib: A PARP1/2 inhibitor used in cancer treatment.

Rucaparib: Another PARP1/2 inhibitor with similar applications.

Niraparib: A PARP1/2 inhibitor used for treating ovarian cancer.

Talazoparib: A potent PARP1/2 inhibitor used in breast cancer treatment.

Uniqueness of DB008: DB008 is unique due to its selectivity for PARP16 over other PARP family members. This selectivity is achieved through the incorporation of an acrylamide electrophile and a dual-purpose ethynyl group, which specifically target the NAD+ binding pocket of PARP16 .

属性

分子式 |

C25H21FN4O3 |

|---|---|

分子量 |

444.5 g/mol |

IUPAC 名称 |

6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one |

InChI |

InChI=1S/C25H21FN4O3/c1-3-16-5-7-18-19(13-16)22(27-28-24(18)32)15-17-6-8-21(26)20(14-17)25(33)30-11-9-29(10-12-30)23(31)4-2/h1,4-8,13-14H,2,9-12,15H2,(H,28,32) |

InChI 键 |

FDHSVRMVJBTBMG-UHFFFAOYSA-N |

规范 SMILES |

C=CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=C3C=C(C=C4)C#C)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

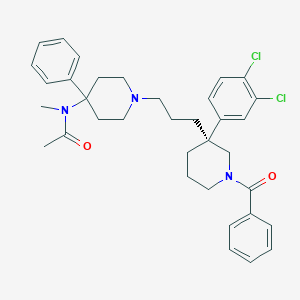

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B10855408.png)

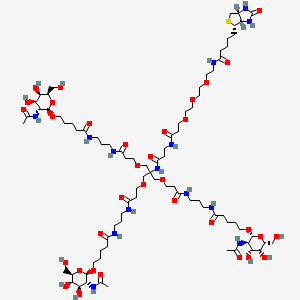

![2-[3-[2-[2-[2-[2-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855434.png)

![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide](/img/structure/B10855438.png)